molecular formula C12H15N3O2 B15096165 2-(2-(Quinazolin-4-ylamino)ethoxy)ethan-1-ol

2-(2-(Quinazolin-4-ylamino)ethoxy)ethan-1-ol

Cat. No.: B15096165
M. Wt: 233.27 g/mol
InChI Key: UAKFLXOTKJHCSP-UHFFFAOYSA-N
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Description

2-(2-(Quinazolin-4-ylamino)ethoxy)ethan-1-ol is a chemical compound built around a quinazoline core, a scaffold recognized in medicinal chemistry for its diverse biological activities . While the specific properties of this molecule are under investigation, its structure suggests potential as a valuable intermediate or building block in organic synthesis and drug discovery. Researchers are particularly interested in quinazoline derivatives for their potential to interact with key biological targets. For instance, related compounds have been designed and synthesized as potent antitumor agents, demonstrating effectiveness by acting as apoptotic enhancers and autophagy inhibitors . These related quinazolin-4-one derivatives have shown promise in inhibiting critical pathways such as the EGFR pathway, which is a well-validated target in cancer research, and have exhibited potent activity in both in vitro and in vivo models . The structure of this product, which includes an ethanol-linked chain, is similar to other aminoethanol-functionalized quinazoline compounds available for research purposes . This product is intended for research applications such as hit-to-lead optimization, biological screening, and as a synthetic intermediate. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

2-[2-(quinazolin-4-ylamino)ethoxy]ethanol

InChI

InChI=1S/C12H15N3O2/c16-6-8-17-7-5-13-12-10-3-1-2-4-11(10)14-9-15-12/h1-4,9,16H,5-8H2,(H,13,14,15)

InChI Key

UAKFLXOTKJHCSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NCCOCCO

Origin of Product

United States

Chemical Reactions Analysis

2-(2-(Quinazolin-4-ylamino)ethoxy)ethan-1-ol undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(2-(Quinazolin-4-ylamino)ethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects. For example, they can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several ethoxyethanol-based derivatives, differing primarily in substituents and functional groups. Below is a detailed comparison of key analogs:

Key Findings:

Substituent-Driven Reactivity: The quinazolin-4-ylamino group in the target compound likely enhances binding to biological targets (e.g., kinases) due to its aromatic and hydrogen-bonding capabilities . In contrast, YTK-A76’s benzyloxy substituents improve lipophilicity, aiding membrane permeability in drug candidates . Azido-functionalized analogs (e.g., 2-(2-azidoethoxy)ethan-1-ol) prioritize synthetic versatility for click chemistry applications .

Azide substitution achieves higher yields (60%) due to efficient SN2 mechanisms in polar solvents .

Applications: Pharmacological Potential: Quinazoline derivatives are explored in oncology, while YTK-A76-like intermediates may serve in antiviral or anti-inflammatory drug development . Chemical Biology: Azido and aminoethoxy derivatives are pivotal in bioconjugation and material science .

Biological Activity

2-(2-(Quinazolin-4-ylamino)ethoxy)ethan-1-ol, also referred to as 2-[(quinazolin-4-yl)amino]ethanol, is a compound belonging to the quinazoline family. Quinazoline derivatives are recognized for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N2OC_{11}H_{14}N_2O. The structure incorporates a quinazoline moiety linked to an ethanolic side chain, which enhances its solubility and potential interactions within biological systems. The presence of an amino group and an ethoxy group is significant for its interactions with various biological targets.

Antitumor Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain quinazolinone derivatives can induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancerous cells .

Table 1: Antitumor Activity of Quinazoline Derivatives

Compound NameCell Lines TestedActivity Observed
This compoundEhrlich Ascites CarcinomaSignificant cytotoxicity
Quinazolinone-sulfonamide hybridsBreast cancer, cervical cancerHigh cytotoxic activity
4(3H)-quinazolinonesHepatocellular carcinomaInduction of apoptosis

Antimicrobial Properties

The antimicrobial activity of quinazoline derivatives has been documented in various studies. Compounds like this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Table 2: Antimicrobial Activity of Quinazoline Derivatives

Compound NameBacteria TestedActivity Observed
This compoundStaphylococcus aureusInhibition of growth
6-MethylquinazolineEscherichia coliModerate antibacterial activity
4(3H)-quinazolinonePseudomonas aeruginosaSignificant inhibition

Anti-inflammatory Effects

Research has also pointed towards the anti-inflammatory potential of quinazoline derivatives. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes like COX and LOX, which are crucial in mediating inflammatory responses. Studies suggest that compounds such as this compound can modulate these pathways effectively .

The biological activity of this compound is largely attributed to its ability to bind with specific biological targets such as enzymes and receptors. Techniques like surface plasmon resonance and isothermal titration calorimetry have been employed to study these interactions, confirming its binding affinity with key proteins involved in cancer progression and inflammation .

Case Studies

Several studies have highlighted the efficacy of quinazoline derivatives in clinical settings:

  • Study on Anticancer Activity : A recent investigation into the anticancer effects of quinazolines revealed that certain derivatives significantly inhibited tumor growth in vivo models, showcasing their potential for therapeutic applications .
  • Antimicrobial Efficacy : A comparative analysis indicated that quinazolines exhibited superior antimicrobial properties compared to traditional antibiotics against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-(Quinazolin-4-ylamino)ethoxy)ethan-1-ol, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, quinazolin-4-amine derivatives are often reacted with ethylene glycol-based electrophiles (e.g., bromoethoxyethanol) under inert atmospheres. Key steps include:

  • Use of NaH as a base to deprotonate the amine group .
  • Purification via flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to achieve >95% purity .
  • Monitoring reaction progress using thin-layer chromatography (TLC) and confirming structure via 1H^1H-NMR (e.g., peaks at δ 3.6–4.0 ppm for ethoxy groups) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Techniques :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm the quinazoline ring protons (δ 7.5–8.5 ppm) and ethoxy chain integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks matching the molecular formula (e.g., C12_{12}H16_{16}N4_4O2_2) .
  • Infrared (IR) Spectroscopy : Peaks at ~3300 cm1^{-1} (N-H stretch) and ~1100 cm1^{-1} (C-O-C ether stretch) .

Q. What safety precautions are essential when handling this compound?

  • Guidelines :

  • GHS Classification : Acute oral toxicity (Category 4; H302). Use gloves, lab coats, and eye protection. Avoid dust formation and inhalation .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with water .
  • Storage : Keep in a dry, cool environment (-20°C for long-term stability) .

Advanced Research Questions

Q. How does the quinazoline moiety influence receptor-binding affinity in neuropharmacological studies?

  • Mechanistic Insight : The quinazoline core acts as a competitive inhibitor for kinases or neurotransmitter receptors (e.g., GABAA_A or NMDA receptors).

  • Experimental Design :
  • Perform radioligand binding assays using 3H^3H-labeled ligands to quantify IC50_{50} values .
  • Compare structural analogs (e.g., pyrimidine vs. quinazoline derivatives) to assess specificity .
  • Data Interpretation : Lower IC50_{50} values indicate higher affinity, often linked to electron-withdrawing groups on the quinazoline ring .

Q. How can contradictions in reported biological activity data be resolved?

  • Case Example : Discrepancies in IC50_{50} values across studies may arise from assay conditions (e.g., pH, temperature) or impurity levels.

  • Resolution Strategies :
  • Validate assays using standardized protocols (e.g., ATP concentration fixed at 1 mM for kinase assays) .
  • Reproduce experiments with HPLC-purified compound (>99% purity) to exclude confounding effects .
  • Statistical Tools : Use ANOVA to compare inter-lab variability and confirm significance thresholds (p < 0.05) .

Q. What computational methods predict interactions between this compound and biological targets?

  • Approaches :

  • Molecular Docking : Use AutoDock Vina to model binding poses with protein targets (e.g., PDB: 9O8) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Modeling : Develop models using descriptors like logP and polar surface area to predict activity trends .

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